1-(2-aminoethyl)-3-(5-bromoquinoxalin-6-yl)thiourea
Overview
Description
N-(2-Aminoethyl)-N’-(5-bromoquinoxalin-6-yl)thiourea is a synthetic organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. This compound, in particular, features a quinoxaline ring substituted with a bromine atom and a thiourea moiety, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Aminoethyl)-N’-(5-bromoquinoxalin-6-yl)thiourea typically involves the reaction of 5-bromoquinoxaline-6-amine with thiourea in the presence of a suitable catalyst. The reaction is usually carried out in a polar solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-Aminoethyl)-N’-(5-bromoquinoxalin-6-yl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.
Reduction: The quinoxaline ring can be reduced to form tetrahydroquinoxaline derivatives.
Substitution: The bromine atom on the quinoxaline ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Tetrahydroquinoxaline derivatives.
Substitution: Various substituted quinoxaline derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving thiourea derivatives.
Medicine: Potential therapeutic agent due to its unique structural features.
Industry: As a precursor for the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-Aminoethyl)-N’-(5-bromoquinoxalin-6-yl)thiourea would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The quinoxaline ring and thiourea moiety may play crucial roles in binding to these targets and exerting biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-Aminoethyl)-N’-(quinoxalin-6-yl)thiourea: Lacks the bromine atom, which may affect its reactivity and biological activity.
N-(2-Aminoethyl)-N’-(5-chloroquinoxalin-6-yl)thiourea: Substituted with chlorine instead of bromine, which may impart different chemical and biological properties.
N-(2-Aminoethyl)-N’-(5-methylquinoxalin-6-yl)thiourea: Substituted with a methyl group, which may affect its steric and electronic properties.
Uniqueness
N-(2-Aminoethyl)-N’-(5-bromoquinoxalin-6-yl)thiourea is unique due to the presence of the bromine atom on the quinoxaline ring, which can influence its reactivity and interactions with biological targets. This uniqueness may make it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
1-(2-aminoethyl)-3-(5-bromoquinoxalin-6-yl)thiourea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN5S/c12-9-7(17-11(18)16-4-3-13)1-2-8-10(9)15-6-5-14-8/h1-2,5-6H,3-4,13H2,(H2,16,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKKDYWFVHATGII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN=C2C(=C1NC(=S)NCCN)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70567074 | |
Record name | N-(2-Aminoethyl)-N'-(5-bromoquinoxalin-6-yl)thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70567074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
134892-47-0 | |
Record name | N-(2-Aminoethyl)-N′-(5-bromo-6-quinoxalinyl)thiourea | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=134892-47-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(2-Aminoethyl)-N'-(5-bromo-6-quinoxalinyl)thiourea | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134892470 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(2-Aminoethyl)-N'-(5-bromoquinoxalin-6-yl)thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70567074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(2-AMINOETHYL)-N'-(5-BROMO-6-QUINOXALINYL)THIOUREA | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9WA6NGH9DR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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